4-Ethynyl-4'-trifluoromethylbiphenyl
Overview
Description
4-Ethynyl-4’-trifluoromethylbiphenyl is an organic compound with the molecular formula C15H9F3. It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-trifluoromethylbiphenyl typically involves the coupling of a trifluoromethyl-substituted aryl halide with an ethynyl-substituted aryl compound. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
Sonogashira Coupling Reaction:
Industrial Production Methods: In an industrial setting, the synthesis of 4-Ethynyl-4’-trifluoromethylbiphenyl can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-4’-trifluoromethylbiphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure
Substitution: Sodium methoxide in methanol, reflux conditions
Major Products:
Oxidation: Formation of 4’-trifluoromethylbenzaldehyde
Reduction: Formation of 4-ethyl-4’-trifluoromethylbiphenyl
Substitution: Formation of 4-methoxy-4’-trifluoromethylbiphenyl
Scientific Research Applications
4-Ethynyl-4’-trifluoromethylbiphenyl has a wide range of applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology and Medicine: While not extensively studied in biological systems, its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty polymers and advanced materials with unique electronic properties.
Mechanism of Action
The mechanism by which 4-Ethynyl-4’-trifluoromethylbiphenyl exerts its effects is primarily related to its electronic structure. The ethynyl group provides a site for π-conjugation, enhancing the compound’s ability to participate in electron transfer processes. The trifluoromethyl group, being highly electronegative, influences the compound’s reactivity and stability by withdrawing electron density from the biphenyl core. These properties make it suitable for applications in electronic devices where efficient charge transport is crucial.
Comparison with Similar Compounds
4-Ethynylbiphenyl: Lacks the trifluoromethyl group, resulting in different electronic properties.
4-Trifluoromethylbiphenyl: Lacks the ethynyl group, affecting its ability to participate in π-conjugation.
4-Ethynyl-4’-methylbiphenyl: Substitution of the trifluoromethyl group with a methyl group alters its reactivity and electronic characteristics.
Uniqueness: 4-Ethynyl-4’-trifluoromethylbiphenyl is unique due to the combination of the ethynyl and trifluoromethyl groups, which impart distinct electronic and chemical properties. This combination enhances its suitability for applications in advanced materials and electronic devices, setting it apart from other biphenyl derivatives.
Properties
IUPAC Name |
1-ethynyl-4-[4-(trifluoromethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h1,3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASESBXXWTBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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